Pentyl methanethiosulfonate

Description

BenchChem offers high-quality Pentyl methanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentyl methanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylsulfanylpentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S2/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAGODKDWMVHDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

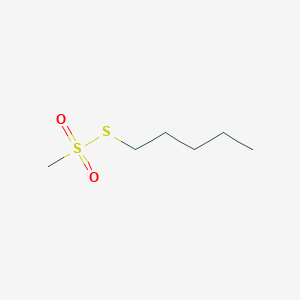

CCCCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Pentyl Methanethiosulfonate (PMTS) in Biochemical Research

Abstract

Pentyl methanethiosulfonate (PMTS) has emerged as a valuable tool in biochemistry and chemical biology for the selective modification of cysteine residues. As a member of the methanethiosulfonate (MTS) family of reagents, PMTS offers a unique combination of reactivity and hydrophobicity that enables researchers to probe protein structure, function, and dynamics. This guide provides a comprehensive overview of PMTS, detailing its mechanism of action, core applications, and practical experimental protocols. We will explore its utility in mapping solvent accessibility, identifying ligand binding sites, and trapping the thiol-disulfide state of proteins. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cysteine-reactive probes to advance their understanding of complex biological systems.

Introduction to Pentyl Methanethiosulfonate (PMTS)

The cysteine residue, with its nucleophilic thiol group, plays a multifaceted role in protein biology. It is involved in everything from enzymatic catalysis and redox sensing to metal coordination and the formation of structural disulfide bonds[1][2]. The unique reactivity of the cysteine thiol makes it a prime target for chemical modification, allowing for the introduction of probes, labels, and inhibitors[3][4].

Methanethiosulfonate (MTS) reagents are a class of thiol-reactive compounds that react specifically and rapidly with sulfhydryl groups to form a mixed disulfide bond[5][6]. This reaction is highly selective for cysteines under typical physiological conditions. The general structure of an MTS reagent consists of a methanethiosulfonate group (

Pentyl methanethiosulfonate (PMTS) is an MTS reagent where the R-group is a five-carbon pentyl chain. This alkyl chain gives PMTS a moderate degree of hydrophobicity, allowing it to partition into nonpolar environments, such as the hydrophobic cores of proteins or transmembrane domains, which might be less accessible to smaller, more polar reagents like methyl methanethiosulfonate (MMTS)[7].

Chemical Properties of PMTS:

-

Reactivity: Specifically reacts with thiol groups (-SH)[6].

Mechanism of Action: S-Pentylation of Cysteine Residues

The core utility of PMTS lies in its specific and efficient reaction with the thiolate anion (

This covalent modification, termed S-pentylation, effectively "caps" the cysteine residue. The addition of the pentyl group introduces a significant mass and volume change, which can be readily detected by mass spectrometry. Furthermore, the modification is reversible under strong reducing conditions (e.g., using dithiothreitol, DTT), although it is stable under typical experimental conditions[7]. This reversibility can be advantageous in certain experimental designs.

Caption: Reaction of PMTS with a protein cysteine thiolate.

Key Applications in Biochemical Research

The ability of PMTS to selectively modify accessible cysteine residues has led to its use in a variety of powerful biochemical applications.

Probing Protein Structure and Solvent Accessibility

The reactivity of a cysteine residue with PMTS is directly proportional to its solvent accessibility. Cysteines buried within the protein core or at protein-protein interfaces are shielded from the reagent and will react slowly or not at all. Conversely, cysteines on the protein surface are readily modified. By treating a protein with PMTS and then using mass spectrometry to identify the modified residues, researchers can generate a map of solvent-accessible cysteines, providing valuable insights into the protein's three-dimensional structure[9][10].

Protein Footprinting for Ligand Binding Site Identification

Protein footprinting is a powerful technique used to map the interaction surfaces between molecules[11][12][13]. PMTS is an excellent reagent for this application. In a typical experiment, the protein of interest is incubated with and without a ligand (e.g., a small molecule inhibitor, another protein, or a nucleic acid). The samples are then treated with PMTS.

The binding of the ligand will "protect" cysteine residues at the binding interface, reducing their accessibility to PMTS. By comparing the modification pattern of the ligand-bound (apo) and unbound (holo) states using quantitative mass spectrometry, researchers can identify the "footprint" of the ligand on the protein surface[11][14]. This information is critical for understanding mechanisms of drug action and for rational drug design.

Sources

- 1. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Cysteine-reactive probes and their use in chemical proteomics. | Semantic Scholar [semanticscholar.org]

- 5. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pentyl Methanethiosulfonate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 7. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Cysteine substitution mutagenesis and the effects of methanethiosulfonate reagents at P2X2 and P2X4 receptors support a core common mode of ATP action at P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein footprinting - Wikipedia [en.wikipedia.org]

- 13. Protein Footprinting Comes of Age: Mass Spectrometry for Biophysical Structure Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

Pentyl Methanethiosulfonate (CAS number 4212-64-0): An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Pentyl Methanethiosulfonate (PMTS), a pivotal reagent for researchers, scientists, and drug development professionals. With a focus on scientific integrity, practical application, and expert insights, this document delves into the core principles of PMTS chemistry, its application in protein modification, and its significance in modern drug discovery.

Introduction: The Strategic Advantage of a Hydrophobic Cysteine Probe

Pentyl methanethiosulfonate (PMTS), bearing the CAS number 4212-64-0, is a member of the methanethiosulfonate (MTS) family of chemical probes. These reagents are renowned for their highly specific and efficient reactivity towards the thiol group of cysteine residues within proteins. What distinguishes PMTS is its five-carbon pentyl chain, which imparts significant hydrophobicity to the molecule. This characteristic is not a trivial structural feature; it is a strategic design element that allows PMTS to partition into and react with cysteine residues located in non-polar environments. These environments, such as the hydrophobic core of soluble proteins, transmembrane domains of ion channels and receptors, and ligand-binding pockets, are often inaccessible to more polar MTS reagents. Consequently, PMTS serves as an invaluable tool for elucidating protein structure-function relationships, mapping the topology of membrane proteins, and identifying novel druggable sites, particularly within challenging protein targets.[1]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of PMTS is paramount for its effective and safe utilization in experimental settings.

Table 1: Physicochemical Properties of Pentyl Methanethiosulfonate

| Property | Value | Reference |

| CAS Number | 4212-64-0 | [2] |

| Molecular Formula | C₆H₁₄O₂S₂ | [2] |

| Molecular Weight | 182.30 g/mol | [2] |

| Appearance | Pale Yellow Oil | [2] |

| Boiling Point | 308.9 °C at 760 mmHg | [2] |

| Density | 1.121 g/cm³ | [2] |

| Solubility | Soluble in organic solvents (e.g., DMSO, Acetonitrile, Chloroform, Dichloromethane) | [3] |

| Storage | 2-8°C, under inert atmosphere | [3] |

| Stability | Sensitive to moisture; hydrolyzes in aqueous solutions. Should be stored desiccated. | [4] |

Reactivity and Handling:

PMTS is a potent electrophile and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated chemical fume hood.[5][6] Due to its susceptibility to hydrolysis, it is crucial to use anhydrous solvents for stock solutions and to minimize exposure to moisture.[4] Stock solutions in anhydrous DMSO are commonly used but should be prepared fresh for optimal reactivity.[4] The rate of hydrolysis is pH-dependent and increases in basic conditions.[7]

Mechanism of Action: Covalent Modification of Cysteine Residues

The utility of PMTS as a chemical probe is rooted in its specific and efficient reaction with the thiol group of cysteine residues. This reaction, a nucleophilic substitution, proceeds via the attack of the deprotonated thiol (thiolate anion) on one of the sulfur atoms of the methanethiosulfonate group. This results in the formation of a stable mixed disulfide bond between the pentyl group and the cysteine residue, with the concomitant release of methanesulfinic acid.

Figure 1: Reaction mechanism of Pentyl Methanethiosulfonate (PMTS) with a cysteine thiolate.

The reaction rate is highly dependent on the pKa of the cysteine thiol and the pH of the reaction buffer. The reaction is significantly faster with the more nucleophilic thiolate anion (Cys-S⁻) than with the protonated thiol (Cys-SH). Therefore, maintaining a pH slightly above the pKa of the target cysteine (typically pH 7.5-8.5) is crucial for efficient labeling.

Synthesis of S-Alkyl Methanethiosulfonates: A General Protocol

A plausible synthetic route starting from dimethyl sulfoxide (DMSO) has also been reported for the synthesis of methyl methanethiosulfonate (MMTS) and could potentially be adapted for other S-alkyl methanethiosulfonates.[9] This involves the activation of DMSO with an electrophile like oxalyl chloride, followed by reaction with a suitable sulfur nucleophile and subsequent alkylation.

Experimental Workflow: Substituted Cysteine Accessibility Mapping (SCAM)

The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique to probe the structure and environment of proteins, particularly membrane proteins.[1][8][10] The hydrophobicity of PMTS makes it an ideal reagent for SCAM studies aimed at identifying cysteine residues within transmembrane domains or other non-polar regions.

Figure 2: A generalized workflow for Substituted Cysteine Accessibility Mapping (SCAM) using PMTS.

Detailed Protocol for SCAM of a Membrane Protein:

-

Site-Directed Mutagenesis:

-

Action: Generate a series of single-cysteine mutants of the target protein in a cysteine-less background.

-

Causality: This systematic approach allows for the probing of the environment of each mutated position individually. A cysteine-less background is essential to ensure that any observed modification is specific to the introduced cysteine.

-

-

Protein Expression and Reconstitution:

-

Action: Express and purify the cysteine mutants. For membrane proteins, reconstitute the purified protein into liposomes of a defined lipid composition.

-

Causality: Reconstitution into a lipid bilayer mimics the native environment of the membrane protein, which is crucial for maintaining its correct three-dimensional structure and function.

-

-

Reduction of Cysteine Residues:

-

Action: Treat the protein sample with a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to ensure all cysteine residues are in their reduced, reactive thiol state.

-

Causality: This step is critical as it eliminates any pre-existing disulfide bonds that would prevent the reaction with PMTS.

-

-

PMTS Labeling:

-

Action: Incubate the protein sample with a freshly prepared solution of PMTS in an appropriate buffer (e.g., phosphate or HEPES buffer, pH 7.5-8.5). The concentration of PMTS and the incubation time should be optimized.

-

Causality: The hydrophobicity of PMTS will favor its partitioning into the lipid bilayer, allowing it to access and react with cysteine residues within the transmembrane domains. The rate of modification will depend on the accessibility of the cysteine residue to the reagent.

-

-

Quenching the Reaction:

-

Action: Terminate the labeling reaction by adding a molar excess of a small-molecule thiol, such as L-cysteine or β-mercaptoethanol.

-

Causality: This step ensures that the reaction is stopped at a specific time point, which is important for kinetic studies. The quenching agent rapidly consumes any unreacted PMTS.

-

-

Analysis of Modification:

-

Functional Assays: For proteins with measurable activity (e.g., ion channels, transporters), assess the functional consequences of PMTS modification. A change in activity upon labeling indicates that the modified cysteine is located in a functionally important region.[11][12][13]

-

Mass Spectrometry: Digest the PMTS-labeled protein and analyze the resulting peptides by mass spectrometry to identify the modified cysteine residue directly.[14] The mass of the pentylthiol group (C₅H₁₁S) will be added to the cysteine-containing peptide.

-

Biotinylation and Western Blotting: For a more high-throughput analysis of accessibility, a two-step labeling procedure can be employed. After the PMTS labeling and quenching steps, the protein is denatured, and any remaining unmodified cysteines are labeled with a biotinylated maleimide. The extent of biotinylation, which is inversely proportional to the extent of PMTS modification, can then be quantified by Western blotting with a streptavidin conjugate.

-

Applications in Drug Discovery and Development

The unique properties of PMTS make it a valuable tool in the modern drug discovery pipeline, particularly for challenging targets like ion channels and G-protein coupled receptors (GPCRs).

-

Target Validation and Druggability Assessment: By systematically probing the accessibility of cysteine residues in a target protein, PMTS can help to identify solvent-accessible pockets and crevices that may represent potential binding sites for small molecule drugs.[15][16] If a cysteine residue within a putative binding pocket is accessible to PMTS, it is a strong indicator that the pocket is "druggable."

-

Elucidating Drug-Binding Sites: In cases where a drug is known to interact with a target protein but the precise binding site is unknown, SCAM with PMTS can be used to map the binding pocket. This is achieved by comparing the accessibility of cysteine mutants to PMTS in the presence and absence of the drug. If the drug protects a particular cysteine from modification by PMTS, it suggests that the drug binds at or near that residue.[17]

-

Guiding the Design of Covalent Inhibitors: There is a growing interest in the development of covalent drugs that form a permanent bond with their target protein. PMTS can be used to identify reactive cysteine residues that are suitable for targeting with a covalent inhibitor. The hydrophobicity of the pentyl group can also provide insights into the nature of the binding pocket, guiding the design of covalent warheads with appropriate physicochemical properties.

-

Investigating Allosteric Modulation: PMTS can be used to probe for conformational changes in a protein that are induced by the binding of an allosteric modulator. Changes in the accessibility of cysteine residues to PMTS upon binding of an allosteric drug can reveal the structural basis of its modulatory effects.

Conclusion

Pentyl methanethiosulfonate is a powerful and versatile chemical probe that offers unique advantages for the study of protein structure, function, and drug interactions. Its hydrophobicity enables the exploration of non-polar environments within proteins that are inaccessible to other reagents. By leveraging the principles of cysteine chemistry and employing rigorous experimental design, researchers can use PMTS to gain valuable insights into the molecular mechanisms of protein function and to accelerate the discovery and development of novel therapeutics. As with any powerful tool, a thorough understanding of its chemical properties, reactivity, and appropriate handling is essential for its successful and safe application in the laboratory.

References

-

Antolin, A. A., & Workman, P. (2022). A conversation on using chemical probes to study protein function in cells and organisms. Nature Communications, 13(1), 3757. [Link]

-

Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. [Link]

-

Bogdanov, M., Zhang, W., Xie, J., & Dowhan, W. (2005). Transmembrane protein topology mapping by the substituted cysteine accessibility method (SCAM™): application to lipid-specific membrane protein topogenesis. Methods, 36(2), 148-171. [Link]

-

Bunnage, M. E., Blagg, J., & Schofield, C. J. (2019). Know your target, know your molecule. Nature chemistry, 11(11), 958-961. [Link]

-

Chemical Probes Portal. (n.d.). Home. Retrieved January 12, 2026, from [Link]

-

Creative Proteomics. (2018, May 29). Strategies for Post-translational Modifications (PTMs) [Video]. YouTube. [Link]

-

Drug Hunter. (n.d.). Case Studies. Retrieved January 12, 2026, from [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 4212-64-0 Name: - XiXisys. (n.d.). Retrieved January 12, 2026, from [Link]

-

Huang, S., Wang, H., Liu, Y., Sun, B., Tian, H., & Liang, S. (2019). A novel practical preparation of methyl methanethiosulfonate from dimethyl sulfoxide initiated by a catalytic amount of (COCl)2 or anhydrous HCl. Synthetic Communications, 49(12), 1646-1652. [Link]

-

Imbrici, P., Liantonio, A., Camerino, D. C., & De Bellis, M. (2018). Ion Channels in Drug Discovery and Safety Pharmacology. In Patch Clamp Technique (pp. 259-278). Humana Press, New York, NY. [Link]

-

Interchim. (n.d.). Fluorescent MTS. Retrieved January 12, 2026, from [Link]

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in enzymology, 293, 123-145. [Link]

-

Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(15), 5495-5551. [Link]

-

Liapakis, G., Simpson, M. M., & Javitch, J. A. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current protocols in neuroscience, 15(1), 4-15. [Link]

-

Martin, J. C. (2021). Selected Thoughts on Hydrophobicity in Drug Design. Viruses, 13(2), 263. [Link]

-

Methods in Molecular Biology. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). [Link]

-

Mchaourab, H. S., Lietzow, M. A., Hideg, K., & Hubbell, W. L. (1996). Motion of spin-labeled side chains in T4 lysozyme. Correlation with protein structure and dynamics. Biochemistry, 35(24), 7692-7704. [Link]

-

O'Shaughnessy, J., & Schwartzberg, L. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Clinical Cancer Research, 29(1), 1-10. [Link]

-

Pearson Study Prep. (2015, March 23). Reactions of Thiols [Video]. YouTube. [Link]

-

Pennington, L., & Werness, S. (2024, January 7). Top 12 Most Popular Drug Hunter Case Studies of 2024. Drug Hunter. [Link]

-

Pharmaffiliates. (n.d.). Pentyl Methanethiosulfonate. Retrieved January 12, 2026, from [Link]

-

Roberts, D. D., Lewis, S. D., Ballou, D. P., Olson, S. T., & Shafer, J. A. (1986). Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate. Biochemistry, 25(19), 5595-5601. [Link]

-

Santos, R., Ursu, O., Gaulton, A., Bento, A. P., Donadi, R. S., Bologa, C. G., ... & Overington, J. P. (2017). A comprehensive map of molecular drug targets. Nature reviews Drug discovery, 16(1), 19-34. [Link]

-

Storkey, C., Davies, M. J., & Pattison, D. I. (2014). Reevaluation of the rate constants for the reaction of hypochlorous acid (HOCl) with cysteine, methionine, and peptide derivatives using a new competition kinetic approach. Free Radical Biology and Medicine, 73, 60-66. [Link]

-

Wickenden, A., Priest, B., & Erdemli, G. (2012). Ion channel drug discovery: challenges and future directions. Future medicinal chemistry, 4(5), 661-679. [Link]

-

Yates, J. R., 3rd, Ruse, C. I., & Nakorchevsky, A. (2009). The Methods employed in Mass Spectrometric Analysis of Posttranslational Modifications (PTMs) and Protein-Protein Interactions (PPIs). Journal of proteome research, 8(3), 1109–1118. [Link]

-

Zamyatnin, A. A., Jr, Voronina, O. L., Galkin, I. I., Pletnev, S. V., & Zamyatnin, A. A. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(10), 861-868. [Link]

-

Zhang, J., & Li, H. (2023). Editorial: Targeting ion channels for drug discovery: emerging challenges for high throughput screening technologies. Frontiers in Pharmacology, 14, 1289456. [Link]

-

Zhao, X., Peng, S., Wang, H., Huang, S., Sun, B., Tian, H., & Liang, S. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses, 101, 395-409. [Link]

-

Zhou, H., Ranish, J. A., Watts, J. D., & Aebersold, R. (2001). Quantitative proteome analysis by solid-phase isotope tagging and mass spectrometry. Nature biotechnology, 19(6), 512-515. [Link]

-

Ziemba, A. J., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. The Journal of Neuroscience, 41(49), 10023-10035. [Link]

-

Ziemba, A. J., et al. (2022). Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. The Journal of Neuroscience, 42(22), 4437-4449. [Link]

-

Zlatic, V. M., & Ralevic, V. (2020). Ion channel ligands in clinical development – Quarterly review (Q4 2024). Future Medicinal Chemistry, 12(4), 285-290. [Link]

-

da Silva, A. B. F., & da Silva, J. F. M. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2399. [Link]

-

de Mendoza, A., & Piel, J. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. eLife, 13, e92996. [Link]

-

van der Wulp, K. J. M., et al. (2018). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 19(11), 3358. [Link]

-

Wikipedia. (2023, December 28). S-Methyl methanethiosulfonate. [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Pentyl Methanethiosulfonate | 4212-64-0 [amp.chemicalbook.com]

- 4. ttuhsc.edu [ttuhsc.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 9. orgsyn.org [orgsyn.org]

- 10. icr.ac.uk [icr.ac.uk]

- 11. Editorial: Targeting ion channels for drug discovery: emerging challenges for high throughput screening technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ion Channels in Drug Discovery and Safety Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study finds how some ion channels form structures permitting drug delivery | Cornell Chronicle [news.cornell.edu]

- 14. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Determining the Aqueous Solubility of Pentyl Methanethiosulfonate (PMTS) for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The accurate determination of aqueous solubility is a cornerstone of early-stage drug discovery and development. For thiol-reactive compounds like Pentyl methanethiosulfonate (PMTS), understanding their behavior in physiologically relevant aqueous buffers is critical for designing robust in vitro assays, developing viable formulations, and interpreting structure-activity relationships (SAR). This guide provides a comprehensive framework for researchers, moving beyond a simple data sheet to a detailed exploration of the theoretical principles and practical methodologies required to accurately measure the solubility of PMTS. We present the underlying physicochemical factors that govern its solubility, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and offer insights into best practices for data interpretation and troubleshooting.

Physicochemical Profile of Pentyl Methanethiosulfonate (PMTS)

Pentyl methanethiosulfonate (CAS 4212-64-0) is a member of the methanethiosulfonate (MTS) family of reagents, which are widely used to probe the structure and function of proteins by reacting specifically with thiol groups of cysteine residues.[1] Understanding its fundamental properties is the first step in predicting and analyzing its solubility.

The structure of PMTS consists of two distinct moieties: a five-carbon pentyl chain and a methanethiosulfonate headgroup. This duality is central to its solubility characteristics.

-

The Pentyl Chain (C₅H₁₁-): This is a non-polar, hydrophobic hydrocarbon tail. As the length of the non-polar carbon chain in an organic molecule increases, its solubility in polar solvents like water generally decreases. This part of the molecule prefers to minimize contact with water, a phenomenon that drives molecules to aggregate or partition into less polar environments.[2]

-

The Methanethiosulfonate Group (-S-SO₂CH₃): This functional group is significantly more polar than the alkyl chain. The sulfonyl group (SO₂) in particular can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, which promotes interaction with water molecules.[3][4]

The overall solubility of PMTS in an aqueous buffer is therefore a delicate balance between the hydrophobicity of its pentyl tail and the hydrophilicity of its polar headgroup.

| Property | Value | Source |

| CAS Number | 4212-64-0 | [5] |

| Molecular Formula | C₆H₁₄O₂S₂ | [5] |

| Molecular Weight | 182.30 g/mol | [5] |

| Appearance | Pale Yellow to Light Yellow-Green Oil | [1][5] |

| Density | ~1.121 g/cm³ | [5] |

| Known Solvents | Slightly soluble in Acetonitrile, Chloroform, Dichloromethane, Ethyl Acetate | [6][7] |

Core Principles: Factors Governing PMTS Solubility in Aqueous Systems

The solubility of an organic compound is not an immutable constant but is highly dependent on the properties of the solvent system. For aqueous buffers, several factors are paramount.

The Role of Polarity and Molecular Size

The principle of "like dissolves like" is the guiding concept for solubility.[8] Water, a highly polar solvent, readily dissolves other polar or charged molecules. The large, non-polar pentyl group of PMTS makes it a predominantly hydrophobic molecule. The energy required to break the strong hydrogen bonds between water molecules to create a cavity for the hydrophobic tail is energetically unfavorable.[2] This effect increases with molecular size, meaning larger molecules are often harder for solvent molecules to surround and dissolve.[9]

The Influence of Buffer pH

For ionizable compounds, pH is a critical determinant of solubility because the charged (ionized) form is typically much more water-soluble than the neutral form.[10] PMTS itself does not have a readily ionizable group within the typical physiological pH range (pH 1-8). However, the stability of the thiosulfonate ester bond can be pH-dependent. At highly alkaline or acidic pH, hydrolysis may occur over time, which would affect the measurement of the intact compound's solubility. Data on other MTS reagents suggests they hydrolyze in water, a process that can be accelerated in the presence of nucleophiles.[11] Therefore, experiments should be conducted in buffers with controlled pH, and the stability of the compound under the assay conditions should be confirmed.

Buffer Composition and Ionic Strength

The choice of buffering agent and the overall ionic strength of the solution can subtly but significantly alter solubility.

-

Buffer Capacity: The ability of a buffer to resist pH changes is crucial, especially if the dissolution process itself alters the local pH.[12] Phosphate buffers are commonly used, but their buffer capacity at a given concentration may differ from physiological buffers like bicarbonate.[13]

-

Ionic Strength: High concentrations of dissolved salts can decrease the solubility of non-polar organic compounds, a phenomenon known as "salting out."[2] The ions of the salt engage with water molecules, reducing the amount of "free" water available to dissolve the solute. It is therefore critical to maintain a consistent and physiologically relevant ionic strength (e.g., ~150 mM) when comparing solubility across different buffer systems.[13]

The Impact of Temperature

For most solid solutes, solubility in water increases with temperature, as the additional kinetic energy helps overcome the intermolecular forces holding the solute together.[9] For liquid or oily solutes like PMTS, the effect of temperature is generally less pronounced but still present.[2] For consistency and biological relevance, solubility measurements should be performed at a controlled temperature, typically 25°C (room temperature) or 37°C (physiological temperature).

Experimental Determination of PMTS Solubility: A Practical Guide

Given the lack of published quantitative solubility data for PMTS in aqueous buffers, researchers must determine it empirically. We present two robust, validated methods: the "gold standard" shake-flask method for thermodynamic solubility and a high-throughput method for kinetic solubility, which is often more relevant to early-stage screening.

Methodology 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method measures the true equilibrium solubility of a compound and is considered the most reliable approach.[10] It involves adding an excess of the compound to the buffer, allowing the system to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.

-

Preparation of PMTS Slurry:

-

Add an excess amount of Pentyl methanethiosulfonate oil to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a clean, inert container (e.g., glass vial).

-

Causality Note: Using a clear excess of the compound is essential to ensure that the final solution is truly saturated. A visible layer or droplets of undissolved oil should remain at the end of the experiment.

-

-

Equilibration:

-

Seal the container to prevent solvent evaporation.

-

Place the container in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a prolonged period, typically 24 to 48 hours.

-

Causality Note: This extended agitation is the most critical step for achieving thermodynamic equilibrium. Insufficient time will lead to an underestimation of the true solubility.[14][15]

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed for a short period to let the coarse, undissolved oil separate.

-

Carefully withdraw an aliquot of the aqueous supernatant. To remove any remaining microscopic droplets, clarification by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) is required.

-

Self-Validation: The separation step must be robust. If filtering, ensure the filter material does not bind the compound, which can be checked by filtering a known standard and measuring recovery.

-

-

Quantification:

-

Prepare a standard calibration curve of PMTS in a suitable organic solvent (e.g., acetonitrile) or a mixture of the buffer and organic solvent that ensures complete dissolution across the concentration range.

-

Dilute the clarified supernatant from Step 3 into the same solvent used for the calibration curve.

-

Analyze the concentration of PMTS using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]

-

The measured concentration of the saturated supernatant is the thermodynamic solubility.

-

Diagram: Workflow for Thermodynamic Solubility Determination

A generalized workflow for the shake-flask method.

Methodology 2: Kinetic (Apparent) Solubility for High-Throughput Screening

In early drug discovery, compounds are often stored as high-concentration stock solutions in dimethyl sulfoxide (DMSO). The kinetic solubility assay measures the concentration at which a compound precipitates when its DMSO stock is diluted into an aqueous buffer. This value is often lower than the thermodynamic solubility but is highly relevant for predicting behavior in automated in vitro biological assays.[17][18]

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of PMTS in 100% DMSO (e.g., 10-20 mM).

-

-

Serial Dilution:

-

In a 96-well plate (polypropylene is recommended to minimize binding), perform a serial dilution of the PMTS stock solution in DMSO.

-

-

Addition to Buffer:

-

Using a multichannel pipette, transfer a small, fixed volume of each DMSO dilution into a corresponding well of a clear 96-well analysis plate containing the desired aqueous buffer (e.g., transfer 2 µL of DMSO stock into 98 µL of buffer).

-

Causality Note: This rapid addition from a concentrated organic solution into an aqueous medium can create a transient supersaturated state, and precipitation occurs as the system attempts to re-equilibrate. The final DMSO concentration should be kept low (e.g., 1-5%) as it can act as a co-solvent and inflate the apparent solubility.[14]

-

-

Incubation and Measurement:

-

Cover the plate and incubate at a controlled temperature for a defined period (e.g., 1.5 to 2 hours).[14]

-

Determine the point of precipitation. This can be done visually or, more quantitatively, using instrumentation:

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration that remains clear (does not precipitate) under the specified assay conditions.

-

Diagram: PMTS Interaction with Aqueous Environment

The balance of hydrophobic and polar interactions.

Data Summary and Interpretation

The results from solubility experiments should be meticulously documented. The following table provides a template for summarizing your findings.

| Buffer System | pH | Temperature (°C) | Ionic Strength (mM) | Co-solvent (% v/v) | Solubility Method | Measured Solubility (µg/mL or µM) | Notes |

| PBS | 7.4 | 25 | 150 | 0 | Shake-Flask | [Enter Value] | Thermodynamic |

| PBS | 7.4 | 37 | 150 | 0 | Shake-Flask | [Enter Value] | Thermodynamic |

| TRIS-HCl | 7.4 | 25 | 150 | 0 | Shake-Flask | [Enter Value] | Thermodynamic |

| PBS | 7.4 | 25 | 150 | 2% DMSO | Kinetic | [Enter Value] | Apparent/Kinetic |

| Acetate Buffer | 5.0 | 25 | 150 | 0 | Shake-Flask | [Enter Value] | Thermodynamic |

Interpreting the Results: It is expected that the thermodynamic solubility will be higher than the kinetic solubility. Differences in solubility across various buffers at the same pH may point to specific interactions with buffer components. A significant change in solubility with temperature can have implications for the storage and handling of stock solutions.

Conclusion

While published data on the aqueous solubility of Pentyl methanethiosulfonate is scarce, this guide provides the theoretical foundation and practical, self-validating protocols for its empirical determination. By carefully controlling experimental variables such as buffer composition, pH, ionic strength, and temperature, researchers can generate reliable and reproducible solubility data. This information is indispensable for the successful application of PMTS in drug discovery and development, ensuring the integrity of in vitro screens and providing a critical physicochemical parameter for formulation and preclinical assessment.

References

-

University of Waterloo. (n.d.). SOLUBILITY. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Pentyl Methanethiosulfonate | CAS No: 4212-64-0. Retrieved from [Link]

-

Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

HCBCHEM. (n.d.). Pentyl Methanethiosulfonate. Retrieved from [Link]

-

King, J. A., et al. (2010). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series. Structural Chemistry, 21, 889-900. Retrieved from [Link]

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Wen, H., et al. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech, 18(6), 1953-1962. Retrieved from [Link]

-

Tsume, Y., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutical Research, 41, 1049–1059. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

-

Bentham Science. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

Sources

- 1. Pentyl Methanethiosulfonate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. web.viu.ca [web.viu.ca]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. biomall.in [biomall.in]

- 7. PENTYL METHANETHIOSULFONATE CAS#: [m.chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. usbio.net [usbio.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. lifechemicals.com [lifechemicals.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. solvescientific.com.au [solvescientific.com.au]

A Comprehensive Technical Guide to Pentyl Methanethiosulfonate: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl methanethiosulfonate (PMTS) is a sulfur-containing organic compound with the chemical formula C6H14O2S2.[1][2] It belongs to the class of methanethiosulfonates, which are known for their reactivity with thiol groups. This reactivity makes PMTS and related compounds valuable reagents in various biochemical and pharmaceutical research applications. Primarily, these compounds are utilized for the reversible blocking of cysteine residues in proteins, which allows for the study of protein structure and function, enzyme activity, and redox signaling pathways.[3] Understanding the safety and handling of this compound is paramount for its effective and safe use in the laboratory. This guide provides an in-depth overview of the safety data, handling procedures, and key applications of Pentyl methanethiosulfonate.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of Pentyl methanethiosulfonate.

| Property | Value | Source |

| Molecular Formula | C6H14O2S2 | [1][2][4][5] |

| Molecular Weight | 182.30 g/mol | [1][4][5] |

| Appearance | Pale Yellow Oil | [1][4][5] |

| Boiling Point | 308.9°C at 760 mmHg | [1][2] |

| Density | 1.121 g/cm³ | [1] |

| Storage Temperature | 2-8°C, Refrigerator, Under Inert Atmosphere | [2][5] |

| Solubility | Acetonitrile (Slightly), Chloroform (Slightly), Dichloromethane (Slightly), Ethyl Acetate (Slightly) | [4] |

| CAS Number | 4212-64-0 | [1][2][4][5] |

Safety and Hazard Information

Potential Hazards:

-

Toxicity: Methanethiosulfonates are generally considered toxic if swallowed, in contact with skin, or if inhaled.[6][7]

-

Skin and Eye Irritation/Corrosion: These compounds can cause severe skin burns and eye damage.[8] They may also cause an allergic skin reaction.[6]

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.

-

Corrosivity: Some related compounds are corrosive to metals.

-

Aquatic Toxicity: May be harmful to aquatic life.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with Pentyl methanethiosulfonate.

Engineering Controls:

-

Ventilation: Always handle Pentyl methanethiosulfonate in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[9][10] Change gloves immediately if they become contaminated.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[10]

Handling Procedures:

-

Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[9]

-

Avoid Inhalation: Do not breathe vapors or mists.

-

Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Inert Atmosphere: For storage and handling of the neat compound, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[2]

Storage:

-

Temperature: Store in a refrigerator at 2-8°C.[5]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[9]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[8]

The following workflow diagram illustrates the key steps for the safe handling of Pentyl methanethiosulfonate in a research laboratory setting.

Caption: Workflow for the safe handling of Pentyl methanethiosulfonate.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[11]

Spill Response:

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Report: Report the incident to the appropriate safety personnel.

The following diagram outlines the decision-making process for responding to a chemical spill of Pentyl methanethiosulfonate.

Caption: Decision tree for responding to a Pentyl methanethiosulfonate spill.

Applications in Research

The primary utility of Pentyl methanethiosulfonate in a research setting stems from its ability to react with free sulfhydryl groups (thiols) on cysteine residues in proteins. This reaction forms a mixed disulfide bond, effectively and reversibly capping the cysteine.

Key Research Applications:

-

Enzyme Inhibition: The active sites of many enzymes contain critical cysteine residues. PMTS can be used to reversibly inhibit these enzymes, allowing for the study of their mechanism of action.[3]

-

Protein Structure-Function Studies: By selectively modifying cysteine residues, researchers can investigate the role of specific cysteines in protein folding, stability, and interaction with other molecules.

-

Redox Biology: Cysteine thiols are susceptible to oxidation, a key aspect of cellular signaling. PMTS can be used to "trap" the redox state of proteins by modifying reduced cysteines, preventing their oxidation during sample preparation and analysis.[3]

-

Drug Development: As a cysteine-modifying agent, PMTS can be used in the development and characterization of covalent inhibitors that target cysteine residues in proteins of therapeutic interest.

Conclusion

Pentyl methanethiosulfonate is a valuable tool for researchers in biochemistry and drug development. However, its potential hazards necessitate a thorough understanding of its properties and strict adherence to safe handling protocols. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can safely and effectively utilize this compound in their work. Always consult the most up-to-date safety data sheet from the supplier and your institution's safety guidelines before working with any chemical.

References

-

Pentyl methanesulfonate | C6H14O3S | CID 111883 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

CAS No : 4212-64-0| Chemical Name : Pentyl Methanethiosulfonate | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) | Request PDF. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Pentyl Methanethiosulfonate | 4212-64-0 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. biomall.in [biomall.in]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. targetmol.com [targetmol.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Thio-methanesulfonic Acid S-Pentyl Ester: Structure, Reactivity, and Applications in Scientific Research

Executive Summary: This guide provides a comprehensive technical overview of Thio-methanesulfonic Acid S-Pentyl Ester, also known as Pentyl Methanethiosulfonate. As a member of the methanethiosulfonate (MTS) class of reagents, this compound is a powerful tool for researchers, particularly in the fields of biochemistry, molecular biology, and drug development. Its primary utility lies in its specific reactivity towards sulfhydryl groups, enabling the targeted modification of cysteine residues in proteins. This document details the compound's physicochemical properties, core reaction mechanism, synthesis, and key applications, including its role in probing protein structure and as a potential scaffold in covalent drug discovery. Experimental protocols and safety considerations are also provided to offer a complete resource for laboratory professionals.

Introduction to Methanethiosulfonate (MTS) Reagents

Methanethiosulfonate (MTS) reagents are a class of organosulfur compounds characterized by the R-S-SO₂-CH₃ functional group. They have become indispensable tools in chemical biology and proteomics due to their high reactivity and specificity towards thiol groups (R-SH), such as those found in the amino acid cysteine.[1][2] This reactivity allows for the precise chemical modification of proteins, enabling researchers to investigate protein structure, function, and dynamics.

A cornerstone application of MTS reagents is the Site-Directed Cysteine Accessibility Method (SCAM), a powerful technique used to map the topology of membrane proteins and identify amino acid residues lining ion channel pores.[2] By systematically introducing cysteine mutations and assessing their accessibility to various MTS reagents, scientists can infer structural features that are often difficult to resolve through traditional methods like X-ray crystallography. The properties of the S-ester side chain (in this case, the pentyl group) can be tuned to alter characteristics like membrane permeability and steric bulk, providing a versatile toolkit for these investigations.[3]

Physicochemical Properties of Thio-methanesulfonic Acid S-Pentyl Ester

Thio-methanesulfonic Acid S-Pentyl Ester is a specific MTS reagent where the S-ester is a five-carbon alkyl chain. This pentyl group imparts a significant degree of hydrophobicity to the molecule, influencing its solubility and ability to partition into lipid environments such as cell membranes.

Structural Representation

Caption: Chemical structure of Thio-methanesulfonic Acid S-Pentyl Ester.

Quantitative Data Summary

| Property | Value | Reference |

| IUPAC Name | 1-methylsulfonylsulfanylpentane | [4] |

| Synonyms | Pentyl Methanethiosulfonate, MTS-Pentyl | [4][5][6] |

| CAS Number | 4212-64-0 | [4][6][7] |

| Molecular Formula | C₆H₁₄O₂S₂ | [4][5] |

| Molecular Weight | 182.30 g/mol | [4] |

| Appearance | Light Yellow-Green Oil | [4] |

| Boiling Point | 308.9 °C at 760 mmHg | [4] |

| Density | 1.121 g/cm³ | [4] |

| Canonical SMILES | CCCCCSS(=O)(=O)C | [4] |

| InChI Key | NLAGODKDWMVHDO-UHFFFAOYSA-N | [4] |

| Storage | Store under inert atmosphere, 2-8°C | [4][5][8] |

Core Reactivity and Mechanism

The utility of all MTS reagents stems from the specific and efficient reaction of the thiosulfonate ester with a free sulfhydryl group.

The reaction proceeds via a nucleophilic attack of a deprotonated thiol (a thiolate anion, R-S⁻) on the thiol sulfur atom of the MTS reagent. This attack results in the formation of a stable mixed disulfide bond between the target molecule and the pentyl group, while the methanesulfinate ion (CH₃SO₂⁻) acts as the leaving group. This reaction is highly efficient and can proceed rapidly under physiological conditions.[2]

A key feature of this modification is its reversibility. The newly formed disulfide bond can be readily cleaved by the addition of excess thiol-containing reducing agents, such as dithiothreitol (DTT) or β-mercaptoethanol, which regenerates the original free cysteine.[3] This property is invaluable for experiments where transient blocking of a cysteine residue is required.

Caption: Reaction mechanism of cysteine modification by MTS-Pentyl.

Synthesis and Characterization

Synthetic Strategy

Thio-methanesulfonic Acid S-Pentyl Ester can be reliably synthesized via a nucleophilic substitution (Sₙ2) reaction. A common and effective route involves the reaction of sodium methanethiosulfonate with a suitable pentyl electrophile, such as 1-bromopentane or 1-iodopentane. Sodium methanethiosulfonate itself can be prepared from methanesulfonyl chloride and sodium sulfide.[9]

Caption: Synthetic workflow for Thio-methanesulfonic Acid S-Pentyl Ester.

Analytical Characterization

The identity and purity of the synthesized product must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the pentyl chain protons and the characteristic singlet for the methyl group of the methanethiosulfonate moiety, which typically appears around δ = 3.2-3.4 ppm.[9] ¹³C NMR will show distinct signals for each of the six carbon atoms in the molecule.

-

Mass Spectrometry (MS): Techniques like GC-MS or ESI-MS can be used to confirm the molecular weight of the compound (182.30 g/mol ).[4][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Strong absorption bands corresponding to the S=O stretching vibrations of the sulfone group are expected around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

Applications in Research and Drug Development

Probing Protein Structure and Function

The primary application of MTS-Pentyl is as a probe in biochemical and biophysical studies.

-

Cysteine Accessibility Studies (SCAM): The hydrophobic pentyl chain allows the reagent to readily cross cell membranes, making it suitable for probing both extracellular and intracellular domains of membrane proteins.[2] By measuring the rate of reaction with an introduced cysteine, researchers can determine whether that residue is exposed to the aqueous environment, buried within the protein core, or located within the lipid bilayer.[2]

-

Enzyme Mechanism and Regulation: MTS-Pentyl can be used to block a specific cysteine residue to determine its role in catalysis or protein-protein interactions.[8][11] If modification leads to a loss of function, it provides strong evidence for the cysteine's importance. The reversibility of the modification allows for controlled experiments to confirm that the observed effect is not due to protein denaturation.[3]

Role in Drug Discovery

-

Covalent Inhibitors: There is growing interest in developing targeted covalent inhibitors that form a permanent bond with a non-catalytic cysteine residue on a target protein. The methanethiosulfonate group can serve as a "warhead" for such drugs.[12] The pentyl group could function as a hydrophobic scaffold element to enhance binding affinity to a target's active site.

-

Prodrug Strategies: While less common for thiosulfonates, related sulfonate esters have been explored in prodrug design, where a linker is cleaved under specific physiological conditions to release an active drug.[13][14]

-

Important Distinction for Drug Development: It is critical to distinguish thio-methanesulfonate esters from simple sulfonate esters (e.g., methyl methanesulfonate). The latter are known as a class of potentially genotoxic impurities (PGIs) because they can act as alkylating agents and modify DNA.[15][16] Thio-methanesulfonate esters, by contrast, react preferentially with soft nucleophiles like thiols rather than the harder nucleophiles found in DNA, posing a different reactivity and safety profile.[11]

Experimental Protocols

General Protocol for Protein Cysteine Modification

This protocol provides a general workflow. Specific concentrations and incubation times must be optimized for each protein of interest.

-

Reagent Preparation: Prepare a fresh stock solution of Thio-methanesulfonic Acid S-Pentyl Ester (e.g., 100 mM) in a water-miscible organic solvent like DMSO or DMF. Store on ice and protect from light.

-

Protein Preparation: The target protein should be in a suitable buffer (e.g., HEPES, phosphate) at a pH between 7.0 and 8.5. The buffer should be free of thiol-containing reagents like DTT. If the protein was stored in a reducing buffer, it must be removed by dialysis or using a desalting column.

-

Reaction Initiation: Add the MTS-Pentyl stock solution to the protein solution to achieve the desired final concentration (typically ranging from 10 µM to 1 mM).[2] The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C, room temperature). The reaction time can vary from a few seconds to several hours, depending on the accessibility of the cysteine and the reagent concentration.[2]

-

Quenching (Optional): To stop the reaction at a specific time point, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added in excess to consume any remaining MTS-Pentyl.

-

Analysis: The extent of modification can be determined by various methods, including mass spectrometry (to observe the mass shift corresponding to the addition of the pentyl-thio group), activity assays (to measure functional changes), or using thiol-specific fluorescent probes to quantify the remaining free cysteines.

Causality Behind Experimental Choices:

-

pH Control: The reaction rate is pH-dependent because the reactive species is the thiolate anion (Cys-S⁻). Maintaining a pH above the pKa of the cysteine thiol group (~8.3) increases the concentration of thiolate and accelerates the reaction.

-

Fresh Reagent: Thiosulfonate esters can be susceptible to hydrolysis over time. Using a freshly prepared stock solution ensures accurate concentration and maximal reactivity.

-

Absence of External Thiols: Any extraneous thiol-containing compounds in the buffer will compete with the protein's cysteine for reaction with the MTS reagent, leading to an underestimation of the modification rate.

Protocol for Reversing Cysteine Modification

-

Removal of Excess MTS Reagent: Before reversal, it is crucial to remove any unreacted MTS-Pentyl from the modified protein sample using a desalting column or dialysis.

-

Addition of Reducing Agent: Add a high concentration of a reducing agent like DTT (typically 10-50 mM) to the purified, modified protein.

-

Incubation: Incubate the mixture for 30-60 minutes at room temperature.

-

Verification: Confirm the removal of the modifying group via mass spectrometry (observing the return to the original protein mass) or by restoring the protein's original function in an activity assay.

Safety and Handling

While specific toxicity data for Thio-methanesulfonic Acid S-Pentyl Ester is limited, related MTS compounds are known to be irritants.

-

Hazards: S-Methyl methanethiosulfonate, a related compound, is known to cause skin and serious eye irritation.[11][17] It is prudent to assume similar hazards for the pentyl derivative.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator to prevent degradation.[4][5]

Conclusion and Future Outlook

Thio-methanesulfonic Acid S-Pentyl Ester is a versatile and powerful chemical tool for life science researchers. Its ability to selectively and reversibly modify cysteine residues provides a means to explore protein structure, map functional domains, and investigate enzymatic mechanisms. The hydrophobicity of its pentyl group makes it particularly useful for studying membrane proteins and targets within hydrophobic pockets. As the field of chemical biology advances, and with the rising importance of targeted covalent therapeutics in drug development, the strategic application of well-defined thiol-reactive probes like MTS-Pentyl will undoubtedly continue to expand, offering new insights into complex biological systems.

References

-

Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest - Semantic Scholar. Available from: [Link]

-

Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester | C5H12O4S4 | CID 603732 - PubChem. Available from: [Link]

-

Development of a novel sulfonate ester-based prodrug strategy - PubMed. Available from: [Link]

-

Supporting Information for "Thiol-functionalized hyperbranched glycopolymers with tunable UCST behavior" - RSC Publishing. (Note: This source describes the synthesis of sodium methanethiosulfonate and its use in SN2 reactions.) Available from: [Link]

-

Pentyl methanesulfonate | C6H14O3S | CID 111883 - PubChem. Available from: [Link]

-

S-Methyl methanethiosulfonate - Wikipedia. Available from: [Link]

-

Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - MDPI. Available from: [Link]

-

Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - MDPI. Available from: [Link]

-

S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin? - MDPI. Available from: [Link]

-

Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins? - PubMed. Available from: [Link]

-

Development of a novel sulfonate ester-based prodrug strategy - Keio University. Available from: [Link]

-

Methanesulfonic Acid (S)-2-ethyl-pentyl Ester | C8H18O3S | CID 86597951 - PubChem. Available from: [Link]

-

Methanesulfonic acid - Wikipedia. Available from: [Link]

-

S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 - PubChem. Available from: [Link]

-

Chemical Properties of Methanesulfonic acid (CAS 75-75-2) - Cheméo. Available from: [Link]

-

Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride - Organic Syntheses. Available from: [Link]

-

SID 134982450 - Methyl methanethiosulfonate - PubChem. Available from: [Link]

-

Mechanistic and Kinetic Study of Sulfonate Ester Formation and Solvolysis - Novatia. Available from: [Link]

-

methyl methane thiosulfonate, 2949-92-0 - The Good Scents Company. Available from: [Link]

-

Synthesis and use of MTS-alkynyldiazirine - ResearchGate. Available from: [Link]

-

(PDF) Synthesis of fully deprotected glyco-MTS reagents - ResearchGate. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. ttuhsc.edu [ttuhsc.edu]

- 3. Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins | MDPI [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Pentyl Methanethiosulfonate | 4212-64-0 [amp.chemicalbook.com]

- 6. Pentyl Methanethiosulfonate | 4212-64-0 [amp.chemicalbook.com]

- 7. Thio-Methanesulfonic Acid S-Pentyl Ester [4212-64-0] | King-Pharm [king-pharm.com]

- 8. S-Methyl methanethiosulfonate purum, = 98.0 GC 2949-92-0 [sigmaaldrich.com]

- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 10. Pentyl methanesulfonate | C6H14O3S | CID 111883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. S-Methyl methanethiosulfonate - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Development of a novel sulfonate ester-based prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. keio.elsevierpure.com [keio.elsevierpure.com]

- 15. mdpi.com [mdpi.com]

- 16. enovatia.com [enovatia.com]

- 17. S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Thiol-Reactive Compounds in Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-reactive compounds, their chemical principles, and their critical applications in protein chemistry. As a senior application scientist, the aim is to deliver not just procedural steps but a deep understanding of the underlying chemistry to empower researchers in designing and executing robust and reproducible experiments.

The Central Role of the Thiol Group in Protein Chemistry

The thiol group (–SH), present in the amino acid cysteine, is a cornerstone of protein structure and function.[1][2][3][4] Its unique chemical properties, including its strong nucleophilicity and susceptibility to oxidation, make it a focal point for both biological regulation and targeted chemical modification.[5]

Under physiological conditions, the thiol group exists in equilibrium with its deprotonated form, the thiolate anion (–S⁻). This anion is a potent nucleophile, readily participating in reactions with electrophilic compounds.[6][7][8][9][10] The reactivity of a specific cysteine residue within a protein is exquisitely sensitive to its local microenvironment, including pH, solvent accessibility, and the proximity of other amino acid residues.[7][8][9][10][11] This inherent variability in reactivity can be exploited for site-specific modification of proteins.

Furthermore, thiol groups can undergo reversible oxidation to form disulfide bonds (–S–S–) with other cysteine residues, a critical process for stabilizing the tertiary and quaternary structures of many proteins.[1][12] They are also involved in a variety of other post-translational modifications, including S-nitrosylation, S-glutathionylation, and the formation of sulfenic, sulfinic, and sulfonic acids, which play crucial roles in redox signaling and cellular regulation.[13][14]

Major Classes of Thiol-Reactive Compounds: Mechanisms and Considerations

A diverse array of chemical moieties has been developed to specifically target thiol groups in proteins. The choice of a particular reagent depends on the desired application, the required stability of the resulting bond, and the specific properties of the target protein. Common thiol-reactive functional groups include maleimides, haloacetyl groups, pyridyl disulfides, and vinyl sulfones.[12]

Maleimides: The Workhorse of Thiol-Reactive Chemistry

Maleimides are electrophilic compounds that react with thiols via a Michael addition mechanism, forming a stable thioether bond.[15] This reaction is highly selective for thiols at neutral to slightly acidic pH (6.5-7.5), making it a popular choice for bioconjugation.[15][16][17]

Mechanism of Maleimide-Thiol Reaction:

Mechanism of Maleimide-Thiol Reaction. This diagram illustrates the nucleophilic attack of a protein thiolate on the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable thioether linkage.

Key Considerations for Maleimide Chemistry:

-

Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[17][18] This hydrolysis reaction opens the ring to form a maleamic acid derivative, which is no longer reactive towards thiols.[17][18] Therefore, it is crucial to perform labeling reactions within the optimal pH range and to use freshly prepared maleimide solutions.[17][18]

-

Reversibility: While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[19][20] This is a particular concern for antibody-drug conjugates (ADCs) in vivo. Strategies to mitigate this include the use of next-generation maleimides with enhanced stability.[20]

-

Side Reactions: In some cases, particularly with N-terminal cysteines, the initial thioether adduct can undergo a rearrangement to form a thiazine derivative, which can complicate analysis.

Haloacetamides and Haloacetates: Irreversible Alkylating Agents

Haloacetamides (e.g., iodoacetamide) and haloacetates are classic alkylating agents that react with thiols via a nucleophilic substitution (SN2) reaction, forming a stable and irreversible thioether bond.[6]

Mechanism of Haloacetamide-Thiol Reaction:

Mechanism of Haloacetamide-Thiol Reaction. This diagram shows the SN2 reaction where the protein thiolate attacks the carbon atom bearing the halogen, leading to the formation of an irreversible thioether bond and the displacement of the halide ion.

Key Considerations for Haloacetamide/Haloacetate Chemistry:

-

Selectivity: While highly reactive towards thiols, these reagents can also react with other nucleophilic amino acid side chains, such as histidine and lysine, particularly at higher pH values. Therefore, careful control of reaction conditions is necessary to ensure specificity.

-

Light Sensitivity: Iodoacetamides, in particular, can be light-sensitive, so reactions should be performed in the dark or in amber vials.

Pyridyl Disulfides: Reversible Thiol-Disulfide Exchange

Pyridyl disulfide reagents react with thiols through a thiol-disulfide exchange mechanism, forming a new disulfide bond and releasing a chromophoric pyridine-2-thione molecule.[21][22][23] This reaction is readily reversible in the presence of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Mechanism of Pyridyl Disulfide-Thiol Reaction:

Mechanism of Pyridyl Disulfide-Thiol Reaction. This diagram depicts the thiol-disulfide exchange reaction, where the protein thiol attacks the disulfide bond of the pyridyl disulfide reagent, forming a mixed disulfide and releasing pyridine-2-thione.

Key Considerations for Pyridyl Disulfide Chemistry:

-

Reversibility: The reversibility of the disulfide bond is a key feature, making these reagents ideal for applications where the release of a conjugated molecule is desired, such as in drug delivery systems.[24][25]

-

Monitoring the Reaction: The release of pyridine-2-thione, which has a strong absorbance at 343 nm, allows for real-time monitoring of the reaction progress.

-

pH Dependence: The reaction proceeds efficiently over a broad pH range.[23]

Practical Applications and Experimental Protocols

Thiol-reactive compounds are indispensable tools in a wide range of applications in protein chemistry, from basic research to the development of novel therapeutics.

Protein Labeling for Visualization and Detection

Attaching fluorescent dyes or biotin tags to proteins via their cysteine residues is a fundamental technique for studying protein localization, trafficking, and interactions.

Experimental Protocol: Fluorescent Labeling of a Protein with a Maleimide Dye

-

Protein Preparation:

-

Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris).[1][26] A protein concentration of 1-10 mg/mL is generally recommended.[1][26]

-

If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[1][16][26] TCEP is preferred over DTT as it does not contain a thiol group that can compete with the protein for the maleimide reagent.

-

-

Dye Preparation:

-

Labeling Reaction:

-

Purification:

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).

-

Probing the Reactive Thiol Proteome

Identifying and quantifying cysteine residues that are susceptible to modification under specific cellular conditions is crucial for understanding redox signaling and oxidative stress. Thiol-reactive probes are central to these "redox proteomics" studies.[14][27][28]

Experimental Workflow: Isotope-Coded Affinity Tag (ICAT) for Quantitative Redox Proteomics

ICAT Workflow for Redox Proteomics. This diagram outlines the key steps in the Isotope-Coded Affinity Tag (ICAT) method for quantifying the oxidation state of protein thiols.

Antibody-Drug Conjugates (ADCs) in Targeted Therapy

The site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies via thiol-reactive linkers is a powerful strategy for targeted cancer therapy.[29] Maleimides are frequently used for this purpose, although their in vivo stability is a critical consideration.[20][29][30]

Quantitative Data and Troubleshooting

Table 1: Comparison of Common Thiol-Reactive Functional Groups

| Functional Group | Reaction Mechanism | Bond Type | Reversibility | Optimal pH | Key Considerations |

| Maleimide | Michael Addition | Thioether | Potentially reversible | 6.5 - 7.5 | Susceptible to hydrolysis at high pH; potential for retro-Michael reaction. |

| Haloacetamide | Nucleophilic Substitution (SN2) | Thioether | Irreversible | 7.0 - 8.5 | Can react with other nucleophiles at higher pH. |

| Pyridyl Disulfide | Thiol-Disulfide Exchange | Disulfide | Reversible | Broad range | Reaction can be monitored by spectroscopy. |

| Vinyl Sulfone | Michael Addition | Thioether | Generally irreversible | 8.0 - 9.0 | Slower reaction rate compared to maleimides. |

Troubleshooting Common Issues in Thiol-Reactive Labeling: